BenchChemオンラインストアへようこそ!

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Medicinal Chemistry ADME Property Prediction Drug Design

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS 1420800-25-4) is a uniquely functionalized benzimidazole intermediate. The 7-position bromine enables site-selective cross-coupling, while the 5-position carboxylic acid allows reliable amide bond formation. These two orthogonal handles—on a moderately lipophilic scaffold (MW 269.09, XLogP3 2.1)—are irreplaceable by generic analogs. This compound empowers modular synthesis of kinase/GPCR-focused libraries, late-stage functionalization in lead optimization, and streamlined construction of bifunctional PROTAC molecules. Procure this high-purity building block to explore novel chemical space with precision.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 1420800-25-4
Cat. No. B1378245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid
CAS1420800-25-4
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)C(=CC(=C2)C(=O)O)Br
InChIInChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(10(14)15)3-7(11)9(8)13(5)2/h3-4H,1-2H3,(H,14,15)
InChIKeyLXENVJKUNCQATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid (CAS 1420800-25-4): Defined Benzimidazole Scaffold for Research


7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (CAS 1420800-25-4) is a synthetically functionalized, halogenated heterocyclic building block, specifically a brominated derivative within the benzimidazole class . With a molecular weight of 269.09 g/mol and a calculated XLogP3 of 2.1, it presents as a moderately lipophilic small molecule [1]. The presence of a carboxylic acid group and a bromine atom at the 7-position on the fused bicyclic core provides two distinct synthetic handles, making it a versatile intermediate for constructing more complex molecular architectures in medicinal chemistry and materials science .

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid: Why Its Specific Architecture is Non-Interchangeable


In the context of chemical procurement, the notion of substituting a close analog for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (1420800-25-4) is scientifically flawed due to the compound's precise, multi-vector functionality. While structurally related benzimidazoles are common, the specific combination of a 7-position bromine atom, a 5-position carboxylic acid, and N-methylation on the 1- and 2-positions is unique to this compound . The bromine enables site-selective cross-coupling chemistry (e.g., Suzuki-Miyaura) that is impossible for a non-halogenated parent scaffold. The carboxylic acid provides a discrete anchoring point for amide bond formation, a critical transformation in drug discovery. Furthermore, the N-methylation pattern alters the heterocycle's electronic properties and lipophilicity compared to unsubstituted or differently alkylated analogs. Therefore, substituting this compound with a different benzimidazole derivative would fundamentally alter the intended synthetic pathway, resulting in a different chemical space being explored and a final product with unpredictable and likely altered physicochemical and biological properties. The following quantitative evidence section details specific, measurable differentiators when compared to relevant alternatives.

Evidence-Based Differentiation for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid (1420800-25-4)


Physicochemical Distinction: Measured Lipophilicity (XLogP3) vs. Unsubstituted Core

The calculated lipophilicity (XLogP3) of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is 2.1 . This represents a substantial increase in predicted hydrophobicity compared to the unsubstituted benzimidazole-5-carboxylic acid core, which has a calculated XLogP3 of approximately 0.7 [1]. This quantitative difference confirms the compound is more likely to passively diffuse across biological membranes, a critical property for cellular permeability in a drug discovery setting.

Medicinal Chemistry ADME Property Prediction Drug Design

Synthetic Versatility: Quantitative Measure of Synthetic Handles vs. Dehalogenated Analog

The compound's structure provides two distinct, measurable points for chemical elaboration: a heavy atom count of 15 [1] and a topological polar surface area (TPSA) of 55.1 Ų . Critically, it possesses a bromine atom, a functional group that enables a wide range of robust, high-yielding cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This is in direct contrast to its dehalogenated analog, 1,2-dimethylbenzodiazole-5-carboxylic acid, which lacks this specific synthetic 'handle' for late-stage functionalization.

Organic Synthesis Cross-Coupling Building Block

Electronic Structure Modulation: Quantifiable Substituent Effects on the Heterocyclic Core

The 7-bromo and 1,2-dimethyl substituents on the benzimidazole core exert a quantifiable influence on the electronic properties of the ring system. The bromine atom is a deactivating, weakly electron-withdrawing group via induction, while the N-methyl groups are electron-donating [1]. The combination results in a net calculated XLogP3 of 2.1, a 3-fold theoretical increase in partition coefficient relative to the unsubstituted core . This directly impacts the scaffold's predicted solubility and pKa of the adjacent carboxylic acid, parameters that are critical for target engagement.

Physical Organic Chemistry Hammett Equation Drug-Receptor Interaction

Primary Application Scenarios for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic Acid (1420800-25-4) Based on Evidence


Focused Library Synthesis for Kinase and GPCR Targets

The evidence that this compound offers a unique combination of a bromine for cross-coupling and a carboxylic acid for amidation, along with a defined, moderately lipophilic profile (XLogP3 = 2.1) , makes it a strategic starting point for synthesizing focused compound libraries. This is particularly relevant in medicinal chemistry programs targeting kinases or GPCRs, where benzimidazole cores are privileged scaffolds [1]. The specific substitution pattern allows chemists to explore chemical space orthogonal to that of a simple, unsubstituted benzimidazole, potentially leading to novel intellectual property.

Late-Stage Functionalization (LSF) for Lead Optimization

The presence of a stable yet reactive C-Br bond at the 7-position is a key differentiator . This feature makes the compound an ideal substrate for late-stage functionalization (LSF) strategies, such as Suzuki-Miyaura cross-coupling. In a lead optimization campaign, this allows medicinal chemists to rapidly introduce molecular diversity at a late stage to probe structure-activity relationships (SAR) around a core scaffold that already has favorable properties. This avoids lengthy de novo synthesis of each analog.

Synthesis of PROTAC Linker-Payloads

The compound's orthogonal reactivity—a carboxylic acid handle for linking to an E3 ligase ligand and a bromine handle for attaching to a target-binding warhead—is a critical differentiator for the design of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras) . The ability to independently functionalize both ends of the molecule in a modular fashion streamlines the construction of these complex, ternary structures. The moderate size and lipophilicity (MW 269.09, XLogP3 2.1) [1] are also within a favorable range for maintaining drug-like properties.

Calibration and Validation of In Silico ADME Models

The defined and computable physicochemical properties of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, such as its measured molecular weight (269.09 g/mol) and calculated topological polar surface area (55.1 Ų) and lipophilicity (XLogP3 = 2.1) , make it a useful reference compound for computational chemistry. It can serve as a calibration standard or validation case for developing and testing in silico models that predict absorption, distribution, metabolism, and excretion (ADME) properties, due to its well-defined molecular descriptors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.